molecular formula C24H23NO4S B2833679 N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide CAS No. 899738-92-2

N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2833679
CAS RN: 899738-92-2
M. Wt: 421.51
InChI Key: RNPCMTOKTHLGBD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a key regulator of the nuclear factor κB (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cancer.

Scientific Research Applications

Chemoselective N-benzoylation and Biological Interest

Research has explored the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds of biological interest. The study demonstrates a pathway via the formation of thiourea followed by the elimination of thiocyanic acid, showcasing the compound's potential for creating biologically relevant molecules (Singh et al., 2017).

Antimicrobial Properties

New acylthiourea derivatives have been shown to possess antimicrobial properties at low concentrations against various bacterial and fungal strains. This research highlights the significance of structural modification on antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Limban et al., 2011).

Anticancer Activity

A series of N-substituted benzamides have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. These studies reveal that specific derivatives exhibit higher anticancer activities than reference drugs, suggesting their potential in cancer treatment research (Ravinaik et al., 2021).

Enzyme Inhibition and Pharmacological Activities

Compounds like N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and subjected to enzyme inhibition activity against enzymes such as butylcholinesterase and lipoxygenase. These studies underscore the compound's relevance in pharmacological research and its potential in developing treatments for conditions related to enzyme dysfunction (Abbasi et al., 2014).

Polymerization and Material Science

Research into homopolymers of monosubstituted acrylamides, including those with amino acid moieties, demonstrates the application of these compounds in polymerization processes. This area of study highlights the role of specific benzamide derivatives in creating polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, contributing to materials science (Mori et al., 2005).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-16(2)30(28,29)20-11-7-10-19(15-20)24(27)25-22-13-12-17(3)14-21(22)23(26)18-8-5-4-6-9-18/h4-16H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPCMTOKTHLGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-3-(isopropylsulfonyl)benzamide

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